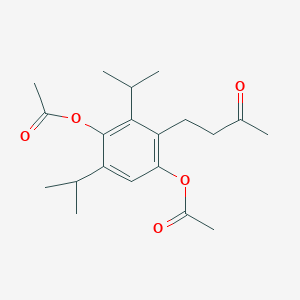
2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate typically involves multi-step organic reactions. One common method includes the alkylation of a phenylene derivative with 3-oxobutyl bromide under basic conditions, followed by esterification with acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate involves its interaction with specific molecular targets. The ketone and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Oxobutyl)-1,4-phenylene diacetate
- 3,5-Di(propan-2-yl)-1,4-phenylene diacetate
- 2-(3-Hydroxybutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate
Uniqueness
2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
53713-46-5 |
|---|---|
Formule moléculaire |
C20H28O5 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
[4-acetyloxy-2-(3-oxobutyl)-3,5-di(propan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C20H28O5/c1-11(2)17-10-18(24-14(6)22)16(9-8-13(5)21)19(12(3)4)20(17)25-15(7)23/h10-12H,8-9H2,1-7H3 |
Clé InChI |
VDIGDUSTZXQBKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1OC(=O)C)C(C)C)CCC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-](/img/structure/B14629176.png)
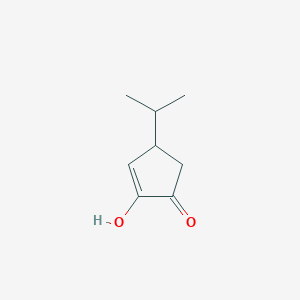

![[(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B14629188.png)
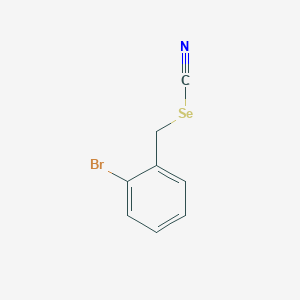


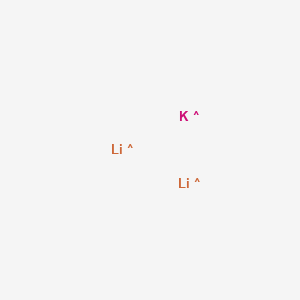

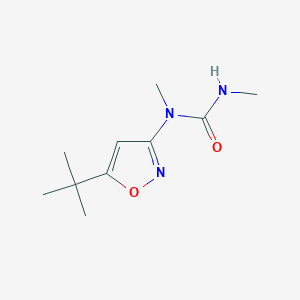
![N-[(E)-Aminomethylidene]methanimidamide](/img/structure/B14629230.png)


![5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene](/img/structure/B14629242.png)
